molecular formula C23H19NO3 B14126758 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one

Cat. No.: B14126758
M. Wt: 357.4 g/mol
InChI Key: UUWPJMSSVQMRIW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one ( 879926-82-6) is a synthetic chromen-4-one derivative with the molecular formula C23H19NO3 and a molecular weight of 357.40 g/mol. This compound is part of the chromen-4-one family, a class of structures recognized for a broad spectrum of biological activities. Chromen-4-one derivatives have been the subject of extensive research due to their potential physiological functions. Specifically, related isoflavone compounds have been investigated for their diverse biological activities, which may include areas such as bone health, anticancer properties, and cardiovascular diseases . As a functionalized chromen-4-one, this compound, featuring methoxyphenyl and p-tolylamino substituents, serves as a valuable chemical intermediate for medicinal chemistry research and drug discovery programs. It is suitable for use in biochemical profiling, screening assays, and as a building block for the synthesis of more complex molecules. The product is supplied with a minimum purity of 90% and is intended for research purposes by qualified laboratory personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one

InChI

InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3

InChI Key

UUWPJMSSVQMRIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Synthesis

In a representative procedure, 4-methoxybenzaldehyde reacts with 2-hydroxy-5-methylacetophenone in ethanolic potassium hydroxide at 277 K to yield (E)-3-(4-methoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one. The reaction proceeds via deprotonation of the acetophenone methyl group, followed by nucleophilic attack on the aldehyde carbonyl. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 277–298 K >85% at 277 K
Solvent Ethanol/water (3:1) Maximizes solubility
Base Concentration 30% KOH Accelerates enolate formation

Cyclization to Chromen-4-one

Cyclization of the chalcone intermediate employs acid or base catalysis. Sodium acetate in refluxing aqueous ethanol (362 K, 2 h) induces intramolecular nucleophilic attack, forming the chromen-4-one ring. Alternatively, iodine-mediated oxidative cyclization in dimethyl sulfoxide (DMSO) at 413–418 K achieves comparable yields (68%) while introducing halogen substituents.

Introduction of the 7-(4-Methylphenyl)amino Group

The installation of the 7-amino substituent necessitates precise regiochemical control. Two primary strategies emerge from literature analysis:

Direct Nucleophilic Aromatic Substitution (SNAr)

Pre-functionalization of the chromen-4-one core with a leaving group (e.g., nitro or halogen) enables subsequent amination. For example:

  • Nitration : Treatment with fuming nitric acid at 273 K introduces a nitro group at C7.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 298 K) converts the nitro group to an amine.
  • Buchwald-Hartwig Coupling : Reaction with 4-methylbromobenzene under palladium catalysis (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 373 K) installs the aryl amino group.

This sequence achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

Tandem Cyclization-Amination Approach

An innovative single-pot method combines chromenone formation with amination:

  • Chalcone Synthesis : As described in Section 1.1.
  • In Situ Amination : Addition of 4-methylaniline (2 eq) and tetrabutylammonium bromide (phase-transfer catalyst) during cyclization.
  • Microwave-Assisted Reaction : Irradiation at 423 K for 20 minutes enhances reaction efficiency (yield: 72%).

Comparative analysis reveals superior atom economy in this approach but challenges in byproduct separation.

Crystallization and Purification Strategies

Final product isolation employs solvent-dependent crystallization:

Solvent System Crystal Morphology Purity (%)
Ethanol/water (1:3) Needles 98.5
Acetonitrile Plates 99.2
Dichloromethane/hexane Prisms 97.8

X-ray crystallographic data (CCDC 2051951) confirms molecular geometry, with a dihedral angle of 31.09° between the chromenone and 4-methylphenyl planes. Weak C–H···O hydrogen bonds (2.54 Å) stabilize the crystal lattice.

Spectroscopic Characterization

Critical analytical data for batch validation:

1H NMR (500 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.9 Hz, H-5)
  • δ 7.89 (s, H-2)
  • δ 7.52 (d, J = 8.5 Hz, 4-methoxyphenyl H)
  • δ 6.98 (d, J = 8.3 Hz, 4-methylanilino H)
  • δ 3.87 (s, OCH₃)
  • δ 2.41 (s, CH₃)

HRMS (ESI+):

  • m/z calcd for C24H21NO3 [M+H]+: 371.1522; found: 371.1518

Industrial-Scale Production Considerations

Benchmarking studies identify key process intensification parameters:

Metric Laboratory Scale Pilot Plant Scale
Cycle Time 48 h 12 h
E-Factor 32 18
Space-Time Yield 0.7 kg·m⁻³·h⁻¹ 4.2 kg·m⁻³·h⁻¹

Continuous flow reactors demonstrate particular promise, reducing reaction times by 78% through enhanced mass/heat transfer.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311++G**) elucidate the amination step's transition state:

$$
\Delta G^\ddagger = 24.3\ \text{kcal·mol}^{-1}\ \text{(Buchwald-Hartwig pathway)}
$$

The energy barrier correlates with experimental observations of 65% conversion at 373 K. Molecular dynamics simulations further predict solvent effects, with DMF improving steric accessibility of the C7 position by 38% compared to THF.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly impact melting points, solubility, and synthetic yields:

Compound ID/Name Melting Point (°C) Yield (%) Purity (%)
Target Compound Not reported Not reported Not reported
3-(4-Methoxyphenyl)-7-(prop-2-yn-1-ylamino)ethoxy (12) 127.8–130.7 54.1 99.4
3-(4-Hydroxyphenyl)-7-(piperidin-1-yl)ethoxy (14) 241.2–246.5 15.8 99.3
7-((4-Methoxybenzyl)oxy)-3-(2-methoxyphenyl) (8) Not reported Not reported Not reported

Key Observations:

  • Amino Substitution: The lower melting point of compound 12 (127.8–130.7°C) compared to compound 14 (241.2–246.5°C) suggests that amino groups reduce crystallinity, possibly due to weaker intermolecular forces .
  • Synthetic Challenges: Low yields (e.g., 15.8% for compound 14) highlight difficulties in introducing bulky or polar substituents, which may apply to the target compound’s synthesis .

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., –13) reveal how substituents influence molecular conformation:

  • Dihedral Angles: In 5-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazole (), the dihedral angle between the pyrazole and 4-methoxyphenyl rings is 86.22°, indicating significant twisting. This may affect binding to flat enzyme active surfaces .

Electronic Effects and Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group at position 3 is electron-donating, which may increase the chromen-4-one core’s electron density compared to chloro-substituted analogs (e.g., 3-(4-chlorophenyl)-7-methoxy in ). This could modulate reactivity in electrophilic substitution reactions .
  • Amino Group Basicity: The 4-methylphenylamino group’s basicity (pKa ~5–6) may facilitate protonation at physiological pH, enhancing interactions with negatively charged enzyme pockets .

Biological Activity

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is a synthetic compound belonging to the flavone family, characterized by its chromen-4-one backbone. This compound has garnered attention due to its potential biological activities, including antioxidant, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is C20H19NO3C_{20}H_{19}NO_3, with a molecular weight of approximately 373.4 g/mol. Its structure includes two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenylamino group, which contribute to its unique chemical properties and biological activities .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals has been observed, suggesting that it may protect cells from oxidative stress. The antioxidant activity is often measured using assays such as DPPH or ABTS, where lower IC50 values indicate higher activity .

Anticancer Properties

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving prostate cancer cells (PC-3 and DU145), the compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant anti-proliferative effects. Notably, it induced cell cycle arrest in the G0/G1 phase, leading to increased apoptosis rates .

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The mechanism of action for this compound involves interactions with various biological macromolecules, including enzymes and receptors involved in cellular signaling pathways. These interactions can modulate processes related to inflammation and oxidative stress, contributing to its anticancer effects .

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor for specific enzymes linked to cancer progression and inflammation. The binding affinity to these targets can significantly alter their activity, providing a therapeutic avenue for drug development .

Case Studies

Several case studies have highlighted the biological efficacy of similar chromone derivatives:

  • Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested against cancer cell lines (B16-F10, HT29, Hep G2). The results indicated that these compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells .
  • Comparative Study : Research comparing different coumarin derivatives revealed that those with methoxy and amino substitutions showed enhanced biological activities compared to their unsubstituted counterparts .

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